Vorapaxar

Descripción general

Descripción

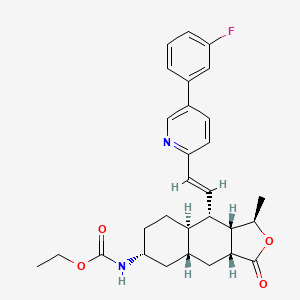

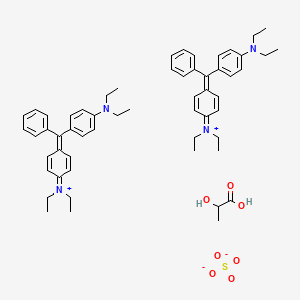

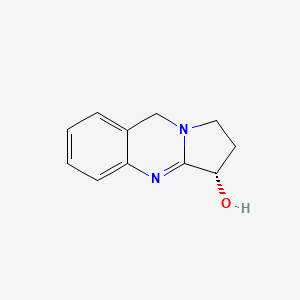

Vorapaxar es un antagonista potente, selectivo y competitivo del receptor 1 activado por proteasas (PAR-1), que es un receptor de trombina. Se utiliza principalmente para reducir los eventos cardiovasculares trombóticos en pacientes con antecedentes de infarto de miocardio o enfermedad arterial periférica . This compound se comercializa bajo el nombre comercial Zontivity y fue desarrollado por Merck & Co .

Aplicaciones Científicas De Investigación

Vorapaxar tiene varias aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como compuesto modelo en el estudio de los antagonistas del PAR-1 y su síntesis.

Biología: En la investigación biológica, this compound se utiliza para estudiar el papel del PAR-1 en la agregación plaquetaria y los eventos trombóticos.

Medicina: this compound se utiliza clínicamente para reducir el riesgo de eventos cardiovasculares trombóticos en pacientes con antecedentes de infarto de miocardio o enfermedad arterial periférica.

Mecanismo De Acción

Vorapaxar ejerce sus efectos inhibiendo el receptor 1 activado por proteasas (PAR-1) en las plaquetas. El PAR-1 es un receptor acoplado a proteínas G que se activa por la trombina, lo que lleva a la agregación plaquetaria y la formación de trombos. Al bloquear el PAR-1, this compound evita la activación plaquetaria inducida por la trombina, reduciendo así el riesgo de eventos trombóticos . La inhibición es reversible y altamente selectiva para el PAR-1, sin afectar otras vías de activación plaquetaria .

Análisis Bioquímico

Biochemical Properties

PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response .

Cellular Effects

Vorapaxar has been shown to inhibit thrombin-mediated platelet activation . This inhibition of platelet activation is crucial as it prevents thrombotic cardiovascular events in patients with a history of MI or PAD .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the protease-activated receptor-1 (PAR-1) expressed on platelets . This inhibition prevents thrombin-related platelet aggregation .

Temporal Effects in Laboratory Settings

This compound displays significant inhibition of platelet aggregation that remains for up to 4 weeks after discontinuation due to the very long elimination half-life .

Metabolic Pathways

This compound is metabolized to its major circulating metabolite, M20, and its predominant metabolite excreted into feces, M19, by CYP3A4 and CYP 2J2 .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. As a small molecule drug, this compound likely diffuses across cell membranes to reach its target, the protease-activated receptor-1 (PAR-1) on platelets .

Métodos De Preparación

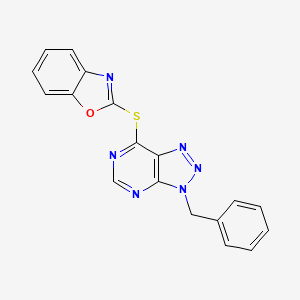

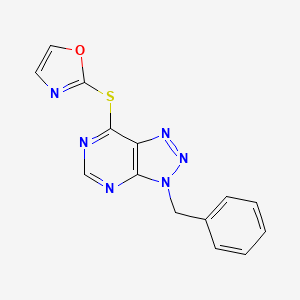

Vorapaxar se sintetiza a través de una serie de reacciones orgánicas complejas. La síntesis implica la construcción de un andamiaje tricíclico derivado de la himbacina, que es esencial para su actividad como antagonista del PAR-1 . La ruta de síntesis suele incluir:

Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente como (±)-3-butino-2-ol.

Pasos clave: Los pasos clave implican la formación de la estructura central tricíclica a través de una serie de ciclizaciones y transformaciones de grupos funcionales.

Condiciones de reacción: Las reacciones se llevan a cabo bajo condiciones controladas, a menudo requiriendo catalizadores y reactivos específicos para lograr la estereoquímica y el rendimiento deseados.

Producción industrial: La producción industrial de this compound implica escalar la síntesis de laboratorio para producir el compuesto en grandes cantidades mientras se mantiene la pureza y la consistencia.

Análisis De Reacciones Químicas

Vorapaxar experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de this compound.

Sustitución: this compound puede sufrir reacciones de sustitución donde se reemplazan grupos funcionales específicos por otros.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Comparación Con Compuestos Similares

Vorapaxar es único entre los agentes antiplaquetarios debido a su inhibición selectiva del PAR-1. Compuestos similares incluyen:

Ticagrelor: Otro antagonista del receptor P2Y12 con un mecanismo de acción diferente en comparación con this compound.

Prasugrel: Similar al clopidogrel, inhibe el receptor P2Y12 pero tiene un perfil farmacocinético diferente.

La singularidad de this compound radica en su capacidad para inhibir selectivamente el PAR-1, proporcionando un mecanismo adicional para reducir los eventos trombóticos en pacientes que pueden no responder adecuadamente a otras terapias antiplaquetarias .

Propiedades

IUPAC Name |

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGXUVOIWDMMJE-QHNZEKIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009336 | |

| Record name | Vorapaxar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic. | |

| Record name | Vorapaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

618385-01-6 | |

| Record name | Vorapaxar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618385-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorapaxar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorapaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorapaxar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORAPAXAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Vorapaxar?

A1: this compound is a highly selective and reversible antagonist of protease-activated receptor-1 (PAR-1) expressed on platelets. [] It competitively inhibits thrombin from binding to the PAR-1 receptor, effectively blocking thrombin-induced platelet activation and subsequent aggregation. [, , ]

Q2: How does this compound differ from other antiplatelet agents like Aspirin or P2Y12 inhibitors?

A2: Unlike Aspirin, which inhibits cyclooxygenase-1, or P2Y12 inhibitors, which block the P2Y12 receptor on platelets, this compound specifically targets the PAR-1 receptor, providing a unique mechanism for inhibiting thrombin-mediated platelet activation. [, , , ]

Q3: What are the downstream effects of PAR-1 antagonism by this compound?

A3: By blocking PAR-1, this compound inhibits several key steps in platelet activation, including:

- Reduced platelet aggregation: this compound effectively diminishes platelet aggregation induced by thrombin, even in the presence of other agonists like collagen, ADP, and TRAP. [, , ]

- Inhibition of signaling cascades: this compound interrupts downstream signaling events triggered by PAR-1 activation, such as calcium mobilization, Rap1 activation, and pleckstrin phosphorylation, ultimately leading to reduced αIIbβ3 activation and platelet aggregation. [, ]

Q4: Describe the absorption and distribution of this compound.

A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Food intake might modestly increase its area under the curve (AUC) and Cmax while slightly delaying Tmax. [] this compound exhibits a large volume of distribution, suggesting extensive distribution into tissues. []

Q5: What is the metabolic fate of this compound?

A5: this compound is primarily metabolized by cytochrome P450 (CYP3A4) enzymes in the liver, resulting in the formation of its active metabolite, SCH 2046273 (M20). [, ]

Q6: How is this compound eliminated from the body?

A6: this compound and its metabolite are primarily eliminated through the fecal route, with an elimination half-life of approximately 3-4 days for this compound and a similar range for its metabolite. [, ]

Q7: Does the pharmacokinetic profile of this compound differ between ethnicities?

A7: Based on a comparative study, the pharmacokinetic profiles of this compound and its metabolite, as well as the metabolite/parent ratios, appear comparable between healthy Chinese and Western populations. []

Q8: How do potent CYP3A4 inhibitors or inducers affect this compound exposure?

A8: Co-administration with potent CYP3A4 inhibitors like Ketoconazole can approximately double the steady-state AUC and Cmax of this compound. [] Conversely, potent inducers like Rifampin can decrease this compound exposure by approximately 50%. []

Q9: Does this compound affect the QT interval?

A9: In a dedicated study involving healthy volunteers, single-dose administration of this compound 120 mg showed no significant effect on the QTcF interval, suggesting a low risk of QT prolongation. []

Q10: What clinical trials have been conducted to evaluate this compound?

A10: Two major Phase III clinical trials, TRACER and TRA 2°P-TIMI 50, have assessed the efficacy and safety of this compound:

- TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome): This trial involved patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS). [, , ]

- TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events-TIMI 50): This trial enrolled patients with a history of myocardial infarction (MI), peripheral artery disease (PAD), or stroke. [, , , , , , ]

Q11: What are the primary safety concerns associated with this compound?

A11: The most significant safety concern with this compound is an increased risk of bleeding, including intracranial hemorrhage (ICH), particularly in patients with a history of stroke or transient ischemic attack (TIA). [, , , , , , , ] Therefore, this compound is contraindicated in these patient populations.

Q12: What is the role of this compound in patients with coronary artery bypass grafting (CABG)?

A12: A sub-analysis of TRA 2°P-TIMI 50 data indicated that this compound significantly reduced the risk of recurrent major cardiovascular events in patients with a history of CABG. [] While bleeding risk appeared similar to the overall trial population, further research is needed to fully assess its safety and efficacy in this specific group.

Q13: Does body weight influence the efficacy or safety of this compound?

A13: Analysis of TRA 2°P-TIMI 50 and TRACER data suggests a potential association between low body weight and reduced efficacy of this compound, although further investigation is needed to confirm this observation. [, ] Regarding safety, both trials indicate higher bleeding rates in patients with low body weight, raising concerns about potential dose adjustments in this group. []

Q14: What are potential future research directions for this compound?

A14: Future research should explore:

- Optimal this compound dosing: Investigate whether dose adjustments based on factors like body weight, age, or renal function are necessary to optimize efficacy and minimize bleeding risk. []

- Combination therapies: Evaluate the efficacy and safety of this compound in combination with newer antiplatelet agents like Ticagrelor or Cangrelor. [, ]

- Biomarkers: Identify biomarkers that can predict this compound's efficacy, monitor treatment response, or identify patients at high risk of bleeding. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)

![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)